molecular formula C13H12FN3O3 B2421417 ethyl N-[(E)-2-cyano-3-(4-fluoroanilino)-2-propenoyl]carbamate CAS No. 77324-32-4

ethyl N-[(E)-2-cyano-3-(4-fluoroanilino)-2-propenoyl]carbamate

Cat. No.: B2421417
CAS No.: 77324-32-4
M. Wt: 277.255
InChI Key: RICPJVACBPTAEF-CMDGGOBGSA-N
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Description

Ethyl N-[(E)-2-cyano-3-(4-fluoroanilino)-2-propenoyl]carbamate is a synthetic organic compound with the molecular formula C13H12FN3O3. This compound is characterized by the presence of a cyano group, a fluoroaniline moiety, and a carbamate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(E)-2-cyano-3-(4-fluoroanilino)-2-propenoyl]carbamate typically involves a multi-step process. One common method includes the reaction of ethyl cyanoacetate with 4-fluoroaniline in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(E)-2-cyano-3-(4-fluoroanilino)-2-propenoyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Ethyl N-[(E)-2-cyano-3-(4-fluoroanilino)-2-propenoyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-[(E)-2-cyano-3-(4-fluoroanilino)-2-propenoyl]carbamate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-[(E)-2-cyano-3-(4-chloroanilino)-2-propenoyl]carbamate
  • Ethyl N-[(E)-2-cyano-3-(4-bromoanilino)-2-propenoyl]carbamate
  • Ethyl N-[(E)-2-cyano-3-(4-methoxyanilino)-2-propenoyl]carbamate

Uniqueness

Ethyl N-[(E)-2-cyano-3-(4-fluoroanilino)-2-propenoyl]carbamate is unique due to the presence of the fluoroaniline moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required .

Properties

IUPAC Name

ethyl N-[(E)-2-cyano-3-(4-fluoroanilino)prop-2-enoyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O3/c1-2-20-13(19)17-12(18)9(7-15)8-16-11-5-3-10(14)4-6-11/h3-6,8,16H,2H2,1H3,(H,17,18,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICPJVACBPTAEF-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=CNC1=CC=C(C=C1)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C/NC1=CC=C(C=C1)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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